
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two 4-bromophenyl groups and one phenyl group attached to the triazole ring. It is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole has several scientific research applications:
Materials Science: It is used in the synthesis of π-conjugated polymers with applications in organic electronics, such as light-emitting diodes and solar cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules through various coupling reactions.
Biological Studies: Triazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromophenyl groups can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound with similar structural features.
N-(4-(3,5-bis(4-bromophenyl)-[1,2,4]triazol-4-yl)-phenyl)carbazole: A related triazole derivative used in the synthesis of π-conjugated polymers.
Uniqueness
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound in the synthesis of advanced materials and in various chemical transformations.
Propiedades
Número CAS |
117594-19-1 |
|---|---|
Fórmula molecular |
C20H13Br2N3 |
Peso molecular |
455.1 g/mol |
Nombre IUPAC |
3,5-bis(4-bromophenyl)-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H13Br2N3/c21-16-10-6-14(7-11-16)19-23-20(15-8-12-17(22)13-9-15)25(24-19)18-4-2-1-3-5-18/h1-13H |
Clave InChI |
HKDVNJUSVLHBGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
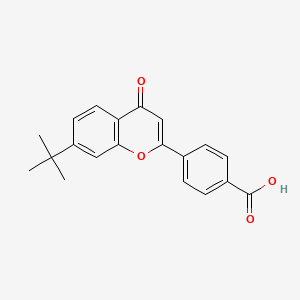
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
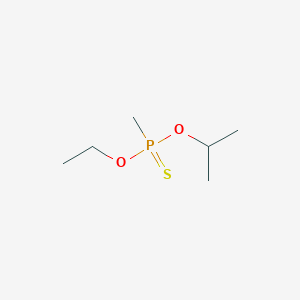
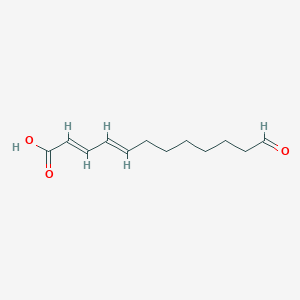
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
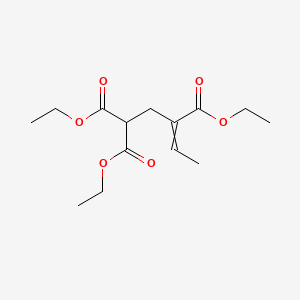

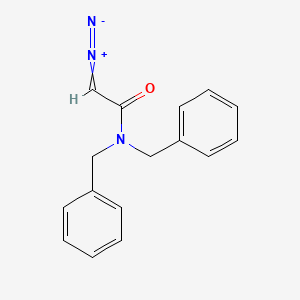

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
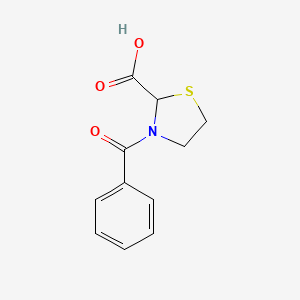
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
